2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide
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Overview
Description
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a unique pyrrolo[3,4-c]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
Chromeno[4,3-b]pyrrol-4(1H)-ones: These compounds also feature a fused pyrrole ring system but have distinct functional groups and biological activities.
Uniqueness
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H12N4O3/c9-6(11-15)3-12-1-4-5(2-12)8(14)10-7(4)13/h4-5,15H,1-3H2,(H2,9,11)(H,10,13,14) |
InChI Key |
JTSAHKALTURQSP-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2C(CN1C/C(=N/O)/N)C(=O)NC2=O |
Canonical SMILES |
C1C2C(CN1CC(=NO)N)C(=O)NC2=O |
Origin of Product |
United States |
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